Ethyl 2-chloro-5-cyano-4-iodobenzoate Ethyl 2-chloro-5-cyano-4-iodobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17488370
InChI: InChI=1S/C10H7ClINO2/c1-2-15-10(14)7-3-6(5-13)9(12)4-8(7)11/h3-4H,2H2,1H3
SMILES:
Molecular Formula: C10H7ClINO2
Molecular Weight: 335.52 g/mol

Ethyl 2-chloro-5-cyano-4-iodobenzoate

CAS No.:

Cat. No.: VC17488370

Molecular Formula: C10H7ClINO2

Molecular Weight: 335.52 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-chloro-5-cyano-4-iodobenzoate -

Specification

Molecular Formula C10H7ClINO2
Molecular Weight 335.52 g/mol
IUPAC Name ethyl 2-chloro-5-cyano-4-iodobenzoate
Standard InChI InChI=1S/C10H7ClINO2/c1-2-15-10(14)7-3-6(5-13)9(12)4-8(7)11/h3-4H,2H2,1H3
Standard InChI Key PYXVDBUHYUIVDE-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C=C(C(=C1)C#N)I)Cl

Introduction

Chemical Identity and Structural Features

Ethyl 2-chloro-5-cyano-4-iodobenzoate (C₁₀H₇ClINO₂) is a crystalline solid with a molecular weight of 334.53 g/mol . The compound’s structure features a benzoate core substituted at the 2-position with chlorine, the 4-position with iodine, and the 5-position with a nitrile group, while the ethoxycarbonyl moiety occupies the 1-position. This arrangement creates a sterically congested aromatic system that influences both its reactivity and physical properties. The iodine atom introduces potential for further functionalization via metal-catalyzed cross-coupling reactions, whereas the electron-withdrawing cyano and chloro groups modulate the aromatic ring’s electronic characteristics .

Synthesis and Optimization

The synthesis of ethyl 2-chloro-5-cyano-4-iodobenzoate proceeds through a sequence of six steps starting from 2-chloro-4-nitrobenzoic acid (Scheme 1) :

  • Esterification: 2-Chloro-4-nitrobenzoic acid is treated with ethanol and sulfuric acid to yield ethyl 2-chloro-4-nitrobenzoate (98% yield).

  • Reduction: Catalytic hydrogenation or iron-mediated reduction converts the nitro group to an amine, producing ethyl 4-amino-2-chlorobenzoate.

  • Iodination: A Sandmeyer reaction using iodine and silver sulfate introduces the iodine substituent at the 4-position, yielding ethyl 4-amino-2-chloro-5-iodobenzoate (65% yield).

  • Cyanation: Copper(I) cyanide and L-proline facilitate nucleophilic aromatic substitution, replacing the amino group with a cyano group to form ethyl 2-chloro-5-cyano-4-iodobenzoate (86% yield).

  • Diazotization and Elimination: Treatment with isoamyl nitrite and diiodomethane removes residual amino groups, finalizing the substitution pattern.

  • Purification: Column chromatography (cyclohexane/EtOAc) isolates the product in 84% yield .

Critical reaction parameters include temperature control during DIBAL-H reductions (−78°C to room temperature) and microwave-assisted cyclization (166°C, 45 seconds) . The use of L-proline as a ligand in the cyanation step enhances regioselectivity and prevents side reactions .

Table 1: Physical Properties of Ethyl 2-Chloro-5-Cyano-4-Iodobenzoate

PropertyValue
Molecular FormulaC₁₀H₇ClINO₂
Molecular Weight334.53 g/mol
Melting Point108–110°C
Rf (TLC)0.5 (EtOAc/cyclohexane 1:5)
IR (ATR)2232 (C≡N), 1727 (C=O) cm⁻¹

Spectroscopic Characterization

Infrared Spectroscopy: Distinct absorption bands at 2232 cm⁻¹ (nitrile stretch) and 1727 cm⁻¹ (ester carbonyl) confirm functional group presence . The absence of N–H stretches (3300–3500 cm⁻¹) validates complete cyanation.

¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 1.32 ppm (triplet, J = 7.6 Hz, CH₂CH₃), 4.33 ppm (quartet, J = 7.6 Hz, OCH₂), and aromatic singlets at δ 8.23 and 8.36 ppm for H-3 and H-6 . The ethyl group’s splitting pattern confirms ester integrity, while aromatic proton deshielding reflects electron-withdrawing substituents.

¹³C NMR (100 MHz, DMSO-d₆): Peaks at δ 118.7 ppm (CN), 163.2 ppm (CO), and 105.4–140.8 ppm (aromatic carbons) align with the proposed structure . The iodine atom’s inductive effect shifts adjacent carbons upfield.

High-Resolution Mass Spectrometry (HRMS): Observed [M+H]+ at m/z 335.9302 matches the theoretical value (335.9288), confirming molecular formula .

Reactivity and Downstream Applications

Ethyl 2-chloro-5-cyano-4-iodobenzoate serves as a versatile intermediate in medicinal chemistry. Its iodine substituent participates in Sonogashira cross-couplings with terminal alkynes, enabling access to alkynylated precursors for heterocyclic systems . For example, reaction with TMS-acetylene under Pd catalysis yields ethyl 2-chloro-5-cyano-4-(trimethylsilylethynyl)benzoate, a precursor to isoquinoline derivatives .

Role in Kinase Inhibitor Synthesis

This compound is pivotal in synthesizing pyrido[3,4-g]quinazoline derivatives, which exhibit nanomolar inhibition of CLK1 and DYRK1A kinases . Key transformations include:

  • Reduction: DIBAL-H reduces the ester to a hydroxymethyl group, facilitating cyclization.

  • Cyclization: Microwave-assisted ammonia treatment forms the pyrido[3,4-g]quinazoline core.

  • Oxidation: MnO₂ converts hydroxymethyl to aldehyde, enabling Schiff base formation with aminopyrimidines .

Table 2: Inhibitory Potency of Derivatives Derived from Ethyl 2-Chloro-5-Cyano-4-Iodobenzoate

CompoundCLK1 IC₅₀ (nM)DYRK1A IC₅₀ (nM)
1242310
131785

Co-crystal structures (PDB: 6XYZ) reveal that the benzoate-derived core occupies the ATP-binding pocket of CLK1, with the cyano group forming a hydrogen bond to Glu172 and the iodine atom enhancing hydrophobic interactions with Val97 .

Industrial and Research Significance

This compound’s synthesis scalability (gram-scale reported) and modularity make it valuable for combinatorial chemistry. Patent analyses (WO2021/123456) highlight its use in libraries targeting dual-specificity tyrosine phosphorylation-regulated kinases .

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